molecular formula C12H10N2 B092916 Azobenzene CAS No. 17082-12-1

Azobenzene

Cat. No. B092916
CAS RN: 17082-12-1
M. Wt: 182.22 g/mol
InChI Key: DMLAVOWQYNRWNQ-UHFFFAOYSA-N
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Description

Azobenzene is a photoswitchable chemical compound composed of two phenyl rings linked by a N=N double bond . It is the simplest example of an aryl azo compound . These azo compounds are considered as derivatives of diazene (diimide), and are sometimes referred to as 'diazenes’ . The diazenes absorb light strongly and are common dyes .


Synthesis Analysis

Azobenzene was first described by Eilhard Mitscherlich in 1834 . Its original preparation is similar to the modern one. According to the 1856 method, nitrobenzene is reduced by iron filings in the presence of acetic acid . In the modern synthesis, zinc is the reductant in the presence of a base . Industrial electrosynthesis using nitrobenzene is also employed .


Molecular Structure Analysis

Azobenzene is nonplanar with a C-N=N-C dihedral angle of 173.5° and an N-N distance of 1.251 Å . The trans isomer is more stable by approximately 50 kJ/mol, and the barrier to isomerization in the ground state is approximately 100 kJ/mol .


Chemical Reactions Analysis

Azobenzenes are versatile photoswitchable molecules with powerful photochemical properties . The unique light-induced isomerization of azobenzenes between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer makes them of great interest for diverse fields of applications .


Physical And Chemical Properties Analysis

Azobenzene has a molar mass of 182.226 g·mol −1 . It appears as orange-red crystals . It has a density of 1.203 g/cm 3 , a melting point of 67.88 °C (trans), 71.6 °C (cis) , and a boiling point of 300 °C . Its solubility in water is 6.4 mg/L (25 °C) .

Scientific Research Applications

  • Biomedical Applications : Azobenzene is a functional material in biomedical applications, utilized as a light/hypoxia-responsive trigger. It is effective in on/off state switching of pharmacology and fluorescence activity under appropriate stimulus conditions (Cheng et al., 2021).

  • Photochromic Applications : It is extensively studied for its photochromic properties, with applications ranging from optical storage to bio-engineering. Understanding its photochemistry is crucial for exploiting its potential in various fields (Marturano et al., 2017).

  • Molecular Switches and Dyes : Azobenzenes function as molecular switches due to their efficient cis-trans isomerization in the presence of radiation. Historically, they have been used as dyes in the chemical industry (Merino, 2011).

  • Light-triggered Complexes : Azobenzene molecules are used in light-sensitive complexes with significant applications in DNA cleavage, molecular machines, catalysis, molecular biology, medicine, and as chemosensors (Tylkowski et al., 2017).

  • Cell Culture Platforms : Azobenzene-containing materials are emerging as cell culture substrates, functioning as light-controlled systems in tissue engineering and regenerative medicine (Fedele et al., 2018).

  • Photoswitches for Biomolecules : Its ability to be used as a photoswitch in biological systems has been extensively explored, with applications in controlling the function of peptides, proteins, nucleic acids, lipids, and carbohydrates (Beharry & Woolley, 2011).

  • Molecular Engineering : Azobenzene-incorporated DNA has been used to control the shape of three-dimensional DNA nanostructures, demonstrating its utility in molecular engineering (Han et al., 2011).

  • Nanomolecular Switch : Azobenzene can function as a nanomolecular switch, triggered by electron transmission, with applications in molecular electronics and data storage (Choi et al., 2006).

  • Catalysis : In catalysis, azobenzene derivatives have been developed as promoters, with applications in organometallic catalysis (Léonard et al., 2016).

  • Photoresponsive Polymer Systems : Azobenzene polymers are used in photoresponsive actuation systems, demonstrating the potential to amplify molecular motion to larger scales (Seki, 2004).

  • Protein Reprogramming : Azobenzene-based photoswitchable cross-linkers are used to remote-control the structure and function of protein targets, with applications in cellular pathways and drug delivery (Hoersch, 2017).

  • Optical Recording Media : Azobenzene derivatives are potential materials for optical information storage media and optical switching systems (Wen-hui, 2002).

Safety And Hazards

Azobenzene is harmful if swallowed or if inhaled . It is suspected of causing genetic defects and may cause cancer . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Azobenzenes are expected to play a central role in the development of fields such as chemical sensing, organic transistors, and cell signaling . The fields presented are expected to develop rapidly in the near future .

properties

IUPAC Name

diphenyldiazene
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InChI

InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
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InChI Key

DMLAVOWQYNRWNQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=C2
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Molecular Formula

C12H10N2
Record name AZOBENZENE
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Related CAS

33808-60-5
Record name Diazene, 1,2-diphenyl-, homopolymer
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DSSTOX Substance ID

DTXSID8020123, DTXSID601026524
Record name Azobenzene
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Molecular Weight

182.22 g/mol
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Physical Description

Azobenzene appears as orange-red crystals or dark brown chunky solid. (NTP, 1992), Orange-red solid; [Merck Index] Orange-red or dark brown solid; [CAMEO] Brown or orange powder; [Alfa Aesar MSDS]
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Boiling Point

559 °F at 760 mmHg (NTP, 1992), 293 °C
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Solubility

less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Sol in glacial acetic acid, alcohol, ether, SOL IN MOST ORGANIC SOLVENTS, Solubility in alc = 4.2/100 at 20 °C ether; Ligroin = 12/100 at 20 °C, In water solubility, 6.4 mg/L at 25 °C
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Density

1.203 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 20 °C/4 °C, MW = 182.220, orange-red monoclinic if from alcohol, MP = 67.88, BP = 293, density = 1.203 at 20 °C, refractive index = 1.6266 at 78 °C, soluble in ethanol, ether, benzene, chloroform and very soluble in pyridine. /Trans/
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Vapor Pressure

1 mmHg at 218.3 °F ; 5 mmHg at 276.3 °F; 10 mmHg at 304.7 °F (NTP, 1992), 0.000361 [mmHg], Vapor pressure: 1 mm Hg at 103 °C, 3.61X10-4 mm Hg at 25 °C
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Product Name

Azobenzene

Color/Form

Orange-red leaflets, Monoclinic crystals, Yellow or orange crystals

CAS RN

103-33-3, 1080-16-6, 17082-12-1
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Melting Point

154 °F (NTP, 1992), 68 °C
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Synthesis routes and methods I

Procedure details

The polymer precursors A9AB9 and DA9AB along with the surfactant AC10COONa were used, with the structure of each shown in FIG. 3. The azobenzene nanoparticles were synthesized using a mini-emulsion process. Similar processes have been described in documents 12 through 14. To prepare the instant nanoparticle, 15 mg of surfactant AC10COONa was dissolved in 10 ml of water. 20 mol % of A9AB9 and 80 mol % of DA9AB were mixed with 2 w % 2,2′-azoisobutyronitrile (AIBN) in 2 g of chloroform. The solution was added drop by drop to the surfactant solution and stirred for 1 hour. The mixture was then sonicated in an ice bath for 2 minutes at 90% amplitude using an Ultrasonic Processor (ACE Glass, Inc) with a probe (Model LV261). The resulting mini-emulsion was stirred at room temperature with N2 bubbled into it for 15 min to remove oxygen. With continuous stirring and bubbling of N2, the emulsion was then heated in an oil bath at 64° C. for 6 hours to remove chloroform and promote polymerization. A nanocolloid suspension comprising the desired nanoparticles was obtained.
Name
A9AB9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
A9AB9
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,2′-azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
solvent
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
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10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A crude peracetic acid solution was prepared by mixing 17.3 g glacial acetic acid (0.29 mole), 7.2 g of a hydrogen peroxide solution having 68% by weight of H2O2 (0.145 mole of H2O2), and 0.7 g concentrated sulphuric acid, and reacting the mixture for several hours at ambient temperature. A solution was obtained which contained 0.10 mole peracetic acid and 0.033 mole uncoverted hydrogen peroxide, and which was introduced into 200 ml of methanol at 0° C. Within the space of half an hour 34.8 g acetone (0.6 mole), 12.2 g of an ammonia solution having 28% by weight NH3 (0.2 mole), and 18.6 g aniline (0.2 mole) were added, after which the mixture was determined by gas phase chromatography to contain 4.6 g of acetone phenylhydrazone (0.031 mole, which was 31% of the theoretical yield compared to the peracid), 1 g of acetone azine (0.009 mole, which was 9% of the theoretical yield), and 0.025 mole of azobenzene.
Name
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
17.3 g
Type
reactant
Reaction Step Seven
Quantity
7.2 g
Type
reactant
Reaction Step Seven
Name
Quantity
0.145 mol
Type
reactant
Reaction Step Eight
Quantity
0.7 g
Type
reactant
Reaction Step Nine
Name
peracetic acid
Quantity
0.1 mol
Type
reactant
Reaction Step Ten
Quantity
0.033 mol
Type
reactant
Reaction Step Eleven
Quantity
34.8 g
Type
reactant
Reaction Step Twelve
Quantity
12.2 g
Type
reactant
Reaction Step Twelve

Synthesis routes and methods III

Procedure details

The oxidation of substituted anilines to azobenzenes is a well-known procedure; oxidizing agents of various sorts are employed. Wheeler and Gonzalez (Reference 6) used manganese dioxide as their oxidizing agent; with this reagent they oxidized 3,5-dichloroaniline (II) to the corresponding 3,5,3'5'-tetrachloroazobenzene (VI) in yields above 90%. Wheeler and Gonzalez report their technique gives only a 10% yield of azobenzene when applied to 3,5-dichloro-4-nitroaniline (VII). ##STR3##
[Compound]
Name
substituted anilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
azobenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oxidized 3,5-dichloroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
10%

Synthesis routes and methods IV

Procedure details

A flask was charged with 1.008 g of the 11-[4-(phenylazo)phenyloxy]undecanamide, 0.624 g of aluminum lithium hydride, and 40 mL of dry diethylether, and the contents were put under reflux for 12 hours. The temperature was set back to a room temperature, and 20 mL of water was gradually dropped, so as to cause the excess aluminum lithium hydride to react with the water. Thereafter, the reaction solution was stirred for one day. Then, extraction from the reaction solution was performed three times by using 200 mL of diethylether, and the diethylether was removed by pressure-reduction. After that, a remaining supernatant was purified by recrystallization from a mixed solvent of chloroform and hexane. As a result, an intended amine derivative of 4-(phenylazo)benzene including a spacer group, i.e. 4-(11-aminoundecyloxy)azobenzene (azobenzene-O—(CH2)11NH2) was obtained at a 76% yield. A structure of the 4-(11-aminoundecyloxy)azobenzene was confirmed from a 1H-NMR spectrum and a 13C-NMR spectrum.
Name
11-[4-(phenylazo)phenyloxy]undecanamide
Quantity
1.008 g
Type
reactant
Reaction Step One
Quantity
0.624 g
Type
reactant
Reaction Step One
Quantity
40 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

The excess hydroxide ion (OH-), dissolved dioxygen (O2), and aniline (PhNH2) reacted in the dimethyl sulfoxide solution to form superoxide ion (O2-.), azobenzene (PhN=NPh), hydrogen peroxide (HOOH), and water (H2O). The dioxygen was introduced by bubbling gaseous dioxygen through the solution of other reactants for 20 minutes, and then purging with argon. The reaction yielded concentrations of 1.4 mM of superoxide ion and 2.5 mM of azobenzene.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
hydroxide ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azobenzene
Reactant of Route 2
Azobenzene
Reactant of Route 3
Reactant of Route 3
Azobenzene
Reactant of Route 4
Azobenzene
Reactant of Route 5
Reactant of Route 5
Azobenzene
Reactant of Route 6
Reactant of Route 6
Azobenzene

Citations

For This Compound
144,000
Citations
Z Mahimwalla, KG Yager, J Mamiya, A Shishido… - Polymer bulletin, 2012 - Springer
… simplicity of incorporation, is azobenzene. Trans and cis states … various material systems incorporating azobenzene. The photo-… Azobenzene-based material systems are also of great …
Number of citations: 417 link.springer.com
HMD Bandara, SC Burdette - Chemical Society Reviews, 2012 - pubs.rsc.org
… on the azobenzene ring system … of azobenzene derivatives. Understanding the differences in photochemistry, which originate from substitution, is imperative in exploiting azobenzene in …
Number of citations: 611 pubs.rsc.org
AA Beharry, GA Woolley - Chemical Society Reviews, 2011 - pubs.rsc.org
… This critical review summarizes key properties of azobenzene that … azobenzene since it meets most of the criteria outlined above. This review will outline the properties of azobenzene …
Number of citations: 749 pubs.rsc.org
GS Hartley - Nature, 1937 - nature.com
… azobenzene and a method of separation based on this property was devised. 5 gm. of azobenzene … The azobenzene left in the aqueous layer would have been extremely small if the …
Number of citations: 851 www.nature.com
J Griffiths - Chemical Society Reviews, 1972 - pubs.rsc.org
… Probably the first fully elucidated photochemical reaction of an azobenzene derivative was … time the photochemical trans+ cis isomerization of azobenzene, 2 and in following years the …
Number of citations: 488 pubs.rsc.org
KG Yager, CJ Barrett - Journal of Photochemistry and Photobiology A …, 2006 - Elsevier
… Azobenzene (azo) chromophores have been incorporated … Azobenzene exhibits a uniquely clean and efficient … extensive number of investigations of azobenzene photo-switching and …
Number of citations: 652 www.sciencedirect.com
GS Kumar, DC Neckers - Chemical Reviews, 1989 - ACS Publications
… azobenzene andthere are no competing reactions of significance. Therefore, the cis-trans isomerization of the azobenzene … from the excitedstates of azobenzene either in the cis form or …
Number of citations: 629 pubs.acs.org
H Freundlich, W Heller - Journal of the American Chemical society, 1939 - ACS Publications
G. Spencer Hartley1 has shown that commer-cial azobenzene mainly consisting of the trans iso-mer can be converted partly into the cis isomer, when exposed to daylight in dilute …
Number of citations: 632 pubs.acs.org
CJ Brown - Acta Crystallographica, 1966 - scripts.iucr.org
The crystal structure of trans-azobenzene has been refined further, from three-dimensional X-ray dif-fraction data by electronic computing methods. The structure previously published …
Number of citations: 466 scripts.iucr.org
S Monti, G Orlandi, P Palmieri - Chemical Physics, 1982 - Elsevier
To discuss the main features of the potential energy curves of azobenzene along the two possible isomerization paths ab initio and cofiguration-interaction (CI) computations have been …
Number of citations: 305 www.sciencedirect.com

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